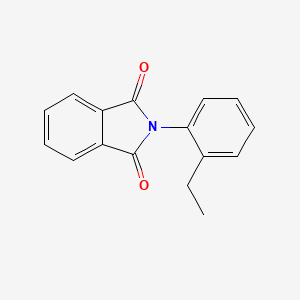

2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoindole-1,3-diones are significant in various chemical reactions due to their unique structure and reactivity. These compounds are used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives can be initiated from compounds like 3-sulfolene, followed by epoxidation and subsequent opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Further reactions can produce amino, triazole, and hydroxyl derivatives through various chemical transformations (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of isoindole-1,3-diones, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized using X-ray single-crystal diffraction, revealing non-planar structures and significant dihedral angles between isoindoline and phenyl rings. This structural information is crucial for understanding the compound's reactivity and interaction with other molecules (Duru et al., 2018).

Chemical Reactions and Properties

Isoindole-1,3-diones participate in a variety of chemical reactions, including the formation of polysubstituted derivatives through reactions with m-CPBA or OsO4, leading to epoxide and triacetate derivatives, respectively. These reactions highlight the chemical versatility of isoindole-1,3-diones (Tan et al., 2014).

Physical Properties Analysis

The physical properties of isoindole-1,3-diones, such as their photophysical behavior, have been studied through UV-visible and fluorescence spectroscopy. These studies reveal that isoindole-1,3-diones are fluorescent and exhibit sensitivity to solvent polarity, which is important for their application in materials science and as fluorescent probes (Deshmukh & Sekar, 2015).

Chemical Properties Analysis

The chemical properties of isoindole-1,3-diones include their reactivity in carbonylative cyclization reactions catalyzed by palladium, which provides a direct route to 2-substituted isoindole-1,3-diones. This methodology demonstrates the compounds' reactivity and potential for synthesis of diverse heterocyclic compounds (Worlikar & Larock, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Isoindole-1,3-dione derivatives, including 2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione, are synthesized and characterized to explore their structural properties and potential applications. The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives demonstrates the versatility of these compounds in organic synthesis. These derivatives are obtained through reactions starting from 3-sulfolene, highlighting the methods to create amino, triazole, and hydroxyl analogues (Tan et al., 2016). The crystal and molecular structure of a related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, was analyzed using X-ray single-crystal diffraction, revealing non-planar molecular structures and intermolecular hydrogen bonding, underscoring the importance of structural analysis in understanding the properties of these compounds (Duru et al., 2018).

Biological and Photophysical Properties

The investigation into the biological activities of isoindole-1,3-dione derivatives reveals their potential in various applications. For instance, the evaluation of xanthine oxidase inhibitory properties of isoindoline-1,3-dion derivatives indicates their potential therapeutic applications. These compounds show significant inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, suggesting their use in managing conditions like gout (Gunduğdu et al., 2020). Furthermore, the photophysical properties of ESIPT (excited-state intramolecular proton transfer) inspired fluorescent derivatives have been studied, highlighting the solvent polarity sensitivity and thermal stability of these compounds, suggesting their potential applications in fluorescent materials and sensors (Deshmukh & Sekar, 2015).

Anticancer Activity

The synthesis and evaluation of isoindole-1,3(2H)-dione compounds containing different functional groups have demonstrated significant anticancer activities. These activities vary depending on the substituents attached to the isoindole-1,3(2H)-dione skeleton, indicating the importance of structural modifications in designing compounds with potential therapeutic applications (Tan et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-ethylphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(17)19/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGRYNXZCZEIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351590 |

Source

|

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Ethylphenyl)phthalimide | |

CAS RN |

39953-63-4 |

Source

|

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)